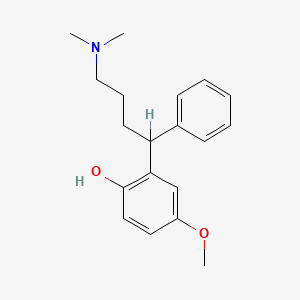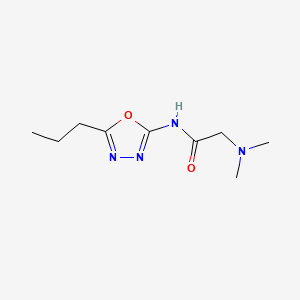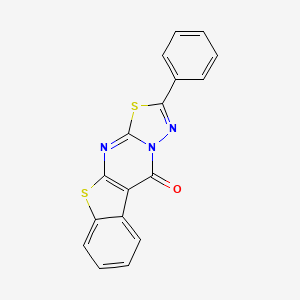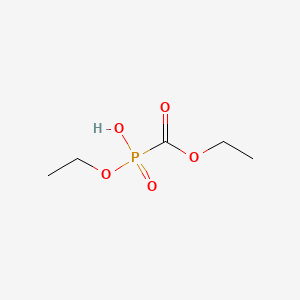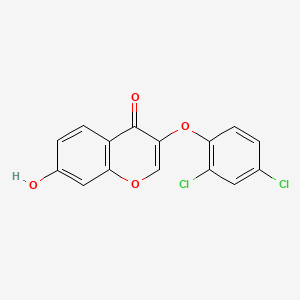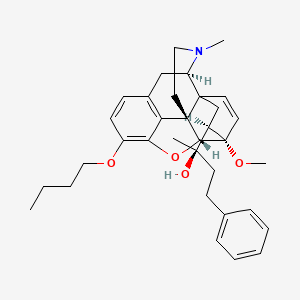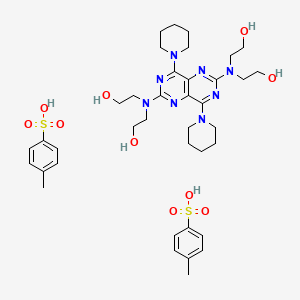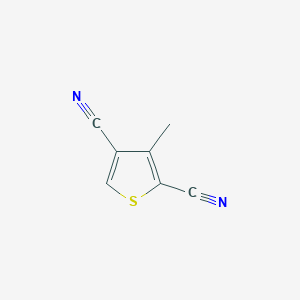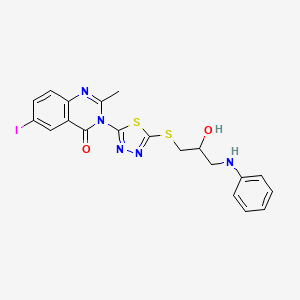
4(3H)-Quinazolinone, 3-(5-((2-hydroxy-3-(phenylamino)propyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(5-((2-hydroxy-3-(phenylamino)propyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a thiadiazole ring, and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(5-((2-hydroxy-3-(phenylamino)propyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- typically involves multi-step reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiadiazole ring and the iodine atom. Common reagents used in these reactions include iodine, thiourea, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(5-((2-hydroxy-3-(phenylamino)propyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(5-((2-hydroxy-3-(phenylamino)propyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-((2-hydroxy-3-(phenylamino)propyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxy-3-phenylaminopropyl)-3H-quinazolin-4-one: This compound shares a similar quinazolinone core but lacks the thiadiazole ring and iodine atom.
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound has a different core structure but shares some functional groups with the target compound.
Uniqueness
4(3H)-Quinazolinone, 3-(5-((2-hydroxy-3-(phenylamino)propyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is unique due to its combination of a quinazolinone core, a thiadiazole ring, and an iodine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
135575-64-3 |
|---|---|
Molekularformel |
C20H18IN5O2S2 |
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
3-[5-(3-anilino-2-hydroxypropyl)sulfanyl-1,3,4-thiadiazol-2-yl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H18IN5O2S2/c1-12-23-17-8-7-13(21)9-16(17)18(28)26(12)19-24-25-20(30-19)29-11-15(27)10-22-14-5-3-2-4-6-14/h2-9,15,22,27H,10-11H2,1H3 |
InChI-Schlüssel |
LXFXQZMGQFNEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=NN=C(S3)SCC(CNC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



